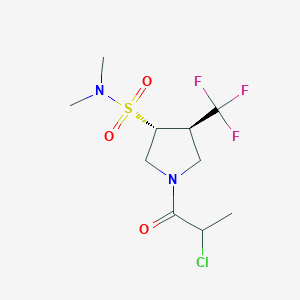

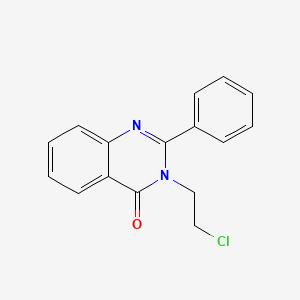

![molecular formula C8H14N2O2 B2744312 2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)acetic acid CAS No. 1507398-14-2](/img/structure/B2744312.png)

2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)acetic acid” is a derivative of 1,4-Diazabicyclo[2.2.2]octane (DABCO), which is a bicyclic compound used as a strong base and catalyst in organic synthesis . It is used in dye lasers, mounting samples for fluorescence microscopy, and as an anti-fade reagent shown to scavenge free radicals due to flurochrome excitation of fluorochromes .

Synthesis Analysis

DABCO is used in the synthesis of piperazine derivatives . A new methodology for the synthesis of piperazine derivatives is analyzed, starting from DABCO as the source of the piperazine ring and quaternary ammonium salts obtained from DABCO as synthetic intermediates . The synthesis involves the use of DABCO as a catalyst for many organic transformations .Molecular Structure Analysis

The molecular formula of DABCO is C6H12N2 . The SMILES string representation of DABCO is N12CCN(CC2)CC1 . The InChI representation is 1S/C6H12N2/c1-2-8-5-3-7(1)4-6-8/h1-6H2 .Chemical Reactions Analysis

DABCO is employed as a catalyst for many organic transformations . It is used in the Morita–Baylis–Hillman reaction , related nucleophilic activation processes involving allenes , cyclopropanes , as well as in the synthesis of heterocyclic compounds . DABCO participates in these reactions as a source of N-ethylpiperazine moiety that represents an important pharmacophore .Physical And Chemical Properties Analysis

DABCO is a colorless, solid organic compound with a melting point of 156-159 °C (lit.) . It has a density of 1.02 g/mL at 25 °C (lit.) . The refractive index n20/D is 1.4634 (lit.) .Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

1,4-Diazabicyclo[2.2.2]octane (DABCO) serves as a powerful base and catalyst in organic synthesis. Its hindered amine structure makes it an excellent choice for reactions where steric hindrance is critical. Researchers commonly employ DABCO in reactions such as Michael additions, Knoevenagel condensations, and cyclizations. Its nucleophilic properties facilitate the formation of new carbon-carbon bonds, making it indispensable in the creation of complex organic molecules .

Fluorescence Microscopy and Anti-Fade Reagent

DABCO has intriguing applications in fluorescence microscopy. It is used to mount biological samples, preventing photobleaching and enhancing image stability. Additionally, DABCO scavenges free radicals generated during fluorochrome excitation, contributing to improved imaging quality .

Mecanismo De Acción

Target of Action

The primary target of 2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)acetic acid, also known as DABCO or triethylenediamine, is a highly nucleophilic tertiary amine base . It is used as a catalyst and reagent in polymerization and organic synthesis .

Mode of Action

DABCO interacts with its targets by acting as a nucleophilic catalyst. It promotes a variety of coupling reactions due to its basic nature . The nucleophilicity of the amine is high because the amine centers are unhindered .

Biochemical Pathways

DABCO is involved in several biochemical pathways. It is used in the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . It also catalyzes Baylis–Hillman reactions of aldehydes and unsaturated ketones and aldehydes .

Pharmacokinetics

It is known to be soluble in water, making it bioavailable . Its solubility and hygroscopic nature suggest that it can be absorbed and distributed in the body.

Result of Action

The result of DABCO’s action is the promotion of various chemical reactions. For example, it can promote the formation of polyurethane and facilitate Baylis–Hillman reactions . It also participates in the synthesis of piperazine derivatives .

Action Environment

The action of DABCO can be influenced by environmental factors. For instance, it is hygroscopic and can absorb moisture from the environment . It is also sensitive to heat and should be stored in a cool place .

Safety and Hazards

Direcciones Futuras

DABCO is used as a building block for the preparation of 1,4-disubstituted piperazines showing significant biological activity . The active development of this particular synthetic application of DABCO over recent years is considered in detail in this microreview . The described processes are arranged according to the structures of the relevant quaternary salts of DABCO, as well as taking into account the character of the reactions leading to their formation .

Propiedades

IUPAC Name |

2-(1,4-diazabicyclo[2.2.2]octan-2-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c11-8(12)5-7-6-9-1-3-10(7)4-2-9/h7H,1-6H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIOMRMCUYWDQKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCN1CC2CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

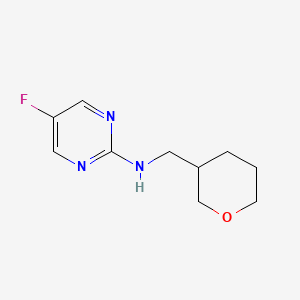

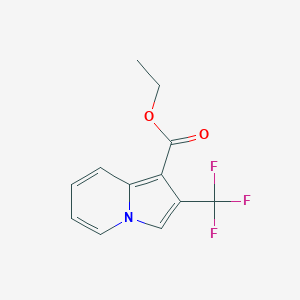

![N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2744229.png)

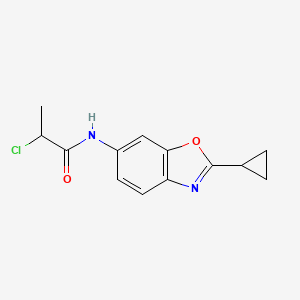

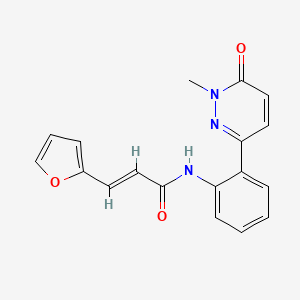

![4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2744232.png)

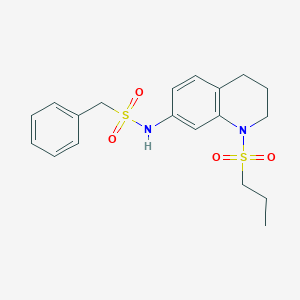

![6-Acetyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2744233.png)

![4-[(4-benzylpiperazin-1-yl)methyl]-6-chloro-7-methyl-2H-chromen-2-one](/img/structure/B2744234.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2744243.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(methylthio)nicotinamide](/img/structure/B2744247.png)

![N-benzyl-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2744248.png)